Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of 2,6-difluorobenzoic acid, which is then converted into 2,6-difluorobenzoyl chloride. This intermediate is reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to form the corresponding amide. The final step involves the esterification of the amide with methyl 4-hydroxybenzoate under suitable conditions to yield the target compound .
Chemical Reactions Analysis
Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the methoxy groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the difluorobenzoyl group enhances its binding affinity and specificity towards certain biological targets, influencing pathways involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Methyl 4-((2-(2,6-difluorobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:
Methyl 4-[(2,6-difluorobenzoyl)amino]benzoate: This compound shares the difluorobenzoyl and benzoate moieties but differs in the presence of an amino group instead of the tetrahydroisoquinoline structure.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: This compound has a similar ester linkage and aromatic structure but includes different substituents on the aromatic ring.
Properties
Molecular Formula |
C27H25F2NO6 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
methyl 4-[[2-(2,6-difluorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C27H25F2NO6/c1-33-23-13-17-11-12-30(26(31)25-20(28)5-4-6-21(25)29)22(19(17)14-24(23)34-2)15-36-18-9-7-16(8-10-18)27(32)35-3/h4-10,13-14,22H,11-12,15H2,1-3H3 |
InChI Key |
KMTPDZDUDZNQJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC=C3F)F)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.